2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative.
Attachment of the ethoxyphenoxy group: This step involves the reaction of the intermediate with 4-ethoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenoxy groups.
Reduction: Reduction reactions can occur at the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and ethoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated derivatives and strong bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the core structure.
Scientific Research Applications
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound for probing biological pathways involving CDKs and other enzymes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of CDKs, preventing their interaction with substrates and thus inhibiting their activity. This leads to cell cycle arrest and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied as CDK inhibitors.
Thioglycoside derivatives: These compounds have been shown to exhibit potent cytotoxic activities against various cancer cell lines.
Uniqueness
2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Properties
Molecular Formula |
C21H18N6O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6O2/c1-2-28-16-6-8-17(9-7-16)29-12-14-4-3-5-15(10-14)19-24-21-18-11-23-25-20(18)22-13-27(21)26-19/h3-11,13H,2,12H2,1H3,(H,23,25) |
InChI Key |
HNNJLAVCIFNTGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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